![molecular formula C12H20N2O2 B1488381 {1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methanol CAS No. 1565954-27-9](/img/structure/B1488381.png)
{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methanol
Overview
Description
{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methanol, also known as 1-(3,5-dimethyl-1,2-oxazol-4-yl)methylpiperidine-4-methanol, is a synthetic compound with a wide range of applications in scientific research. It is a white to off-white crystalline solid with a melting point of 92-94°C. It is soluble in ethanol and water and insoluble in chloroform and ether.
Scientific Research Applications
Synthesis and Characterization
"{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methanol" and related compounds have been synthesized and characterized for various applications in scientific research. These compounds, due to their structural complexity, offer a unique perspective on molecular interactions and potential pharmaceutical applications.
Synthesis Techniques : Innovative synthesis techniques have been developed to create complex molecules related to "this compound". For instance, the one-pot multistep Bohlmann-Rahtz heteroannulation reaction has been utilized to synthesize dimethyl sulfomycinamate, showcasing the compound's potential in synthesizing thiopeptide antibiotics derivatives (Bagley et al., 2005).
Crystal and Molecular Structure : The crystal and molecular structure of related compounds have been extensively studied to understand their chemical properties better. For example, the structure of "Synthesis, Characterization, Crystal, and Molecular Structure Studies of [1-(3,5-Dimethyl-2,3-dihydro-isoxazole-4-sulfonyl)-piperidin-4-yl}-diphenyl-methanol" was confirmed via X-ray diffraction, highlighting the importance of structural analysis in chemical research (Naveen et al., 2015).
Chemical Reactivity and Applications
Catalysis and Organic Synthesis : Certain derivatives of "this compound" have been used as catalysts in organic synthesis. For instance, cis-2,6-bis-(methanolate)-piperidine oxovanadium(V) complexes demonstrate the capability to catalyze oxidative cyclization of alkenols, showcasing the compound's utility in facilitating chemical reactions (Dönges et al., 2014).
Antiproliferative Activity : Research into derivatives of "this compound" also extends into the medical field, where their antiproliferative activities against various cancer cell lines have been explored. Such studies underline the potential pharmaceutical applications of these compounds in developing new cancer treatments (Prasad et al., 2008).
Mechanism of Action
Target of action
Oxazole derivatives have been found to bind with high affinity to multiple receptors . Piperidine is a common structural motif in many pharmaceuticals and natural products, suggesting this compound may interact with a variety of biological targets.
Mode of action
The mode of action would depend on the specific biological target. For instance, some oxazole derivatives have been found to have affinity towards the adenosine A1 and A2A receptors .
Biochemical pathways
Oxazole derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability. For example, certain oxazole derivatives have been found to have increased activity under acidic conditions .
properties
IUPAC Name |
[1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-9-12(10(2)16-13-9)7-14-5-3-11(8-15)4-6-14/h11,15H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBAVFQVXNRMFMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2CCC(CC2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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